molecular formula C21H19BrN6O3S B6495569 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide CAS No. 895649-05-5

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide

Cat. No.: B6495569
CAS No.: 895649-05-5
M. Wt: 515.4 g/mol
InChI Key: BQZHXJGHEVTNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine-4-carboxamide moiety and a 4-bromobenzenesulfonyl substituent. However, specific biological data for this compound remain unreported in the provided evidence, necessitating comparative analysis with structurally similar analogs.

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O3S/c22-14-5-7-15(8-6-14)32(30,31)21-20-24-19(27-11-9-13(10-12-27)18(23)29)16-3-1-2-4-17(16)28(20)26-25-21/h1-8,13H,9-12H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZHXJGHEVTNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide typically involves multi-step reactions, starting with the formation of key intermediates. Initial steps might include the preparation of the [1,2,3]triazolo[1,5-a]quinazoline skeleton through cyclization reactions of appropriately substituted quinazoline derivatives. Subsequent reactions involve the introduction of the 4-bromobenzenesulfonyl group via sulfonation and the coupling with a piperidine-4-carboxamide group using amidation reactions. Reaction conditions usually require specific catalysts and solvents to optimize yield and purity. Industrial production methods could potentially employ flow chemistry techniques to scale up the synthesis efficiently and safely.

Chemical Reactions Analysis

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is versatile in terms of the chemical reactions it undergoes:

  • Oxidation: : It may undergo oxidation reactions at the sulfonyl group.

  • Reduction: : The bromobenzene moiety can be subject to reduction under specific conditions.

  • Substitution: : Nucleophilic aromatic substitution reactions can occur at the bromine atom of the bromobenzenesulfonyl group.

  • Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Major products depend on reaction conditions but typically involve transformations of the functional groups described.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as a precursor for other complex molecules. Its diverse functional groups allow for varied chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, it is investigated for its ability to interact with specific proteins and enzymes due to its intricate structure. This interaction makes it a candidate for studying enzyme inhibition and protein binding.

Medicine

In medicinal research, the compound is examined for its potential therapeutic effects. Its unique structure might enable it to act as an inhibitor for certain disease-related enzymes or receptors, possibly leading to the development of new treatments.

Industry

In industrial applications, it might be used as a specialized reagent in the production of pharmaceuticals and fine chemicals, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism by which 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide exerts its effects often involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes or receptors, binding to active sites and modulating their activity.

  • Pathways Involved: : The compound can influence biochemical pathways related to inflammation, cell signaling, or metabolic processes by inhibiting or activating key proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonyl Group Variations

Table 1: Sulfonyl-Modified Triazoloquinazolines
Compound ID Substituents on Triazoloquinazoline Core Key Structural Differences Biological Activity Reference
Target Compound 4-Bromobenzenesulfonyl, piperidine-4-carboxamide Bromine atom enhances electrophilicity Not reported -
Compound 3,4-Dimethylbenzenesulfonyl, 7-chloro Methyl groups increase hydrophobicity Unknown
Compound (BA99209) Benzenesulfonyl, 4-(2-methoxyphenyl)piperazine Methoxyphenyl improves π-π interactions Unknown

Key Findings :

  • The piperidine-4-carboxamide moiety may improve solubility relative to the 4-(2-methoxyphenyl)piperazine in , which could reduce cellular permeability due to steric bulk .

Heterocycle Fusion and Anticancer Activity

Table 2: Activity of Triazolo-Fused Heterocycles
Compound Class Example Substituents Anticancer Activity (10⁻⁵ M) Solubility Limitations Reference
Thieno-Triazolopyrimidones 3-(3-Aryl-1,2,4-oxadiazol-5-yl) Low activity (e.g., 3a-h) Poor solubility
Triazoloquinazolines 2-(Amino)methylene malononitrile (6a) Renal UO-31: GP = 81.85% (low activity) Moderate-to-poor

Key Findings :

  • Triazoloquinazolines (e.g., compound 6a in ) exhibit lower anticancer activity compared to thieno-triazolopyrimidones, likely due to reduced solubility and cellular uptake .
  • The 4-bromobenzenesulfonyl group in the target compound may mitigate solubility issues observed in , as sulfonyl groups often enhance aqueous solubility .

Substituent Position and Physicochemical Properties

Table 3: Physicochemical Comparison
Compound ID Core Structure pKa (Predicted) Density (g/cm³) Reference
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline Not reported Not reported -
Compound [1,2,4]Triazolo[4,3-c]quinazoline 1.70 ± 0.30 1.56 ± 0.1

Key Findings :

  • The [1,2,4]triazolo[4,3-c]quinazoline scaffold () has a lower predicted pKa (1.70) than typical triazoloquinazolines, suggesting higher acidity that could influence protonation states under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.